molecular formula C10H13NO2 B8703897 2-isopropyl-6-methylisonicotinic acid

2-isopropyl-6-methylisonicotinic acid

Cat. No.: B8703897
M. Wt: 179.22 g/mol
InChI Key: SEIMFXZJKUTSJY-UHFFFAOYSA-N
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Description

2-isopropyl-6-methylisonicotinic acid is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an isopropyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. It is a white solid that is soluble in water and various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-6-methylisonicotinic acid can be achieved through various methods. One common approach involves the reaction of isonicotinic acid with isopropyl bromide and methyl iodide under basic conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves continuous flow multi-stage reactors (MSR) to ensure high yield and purity. The process includes the reaction of isopropylamidine in an alkaline lower alkanol solvent system with an alkyl acetoacetate to close the ring and form the desired product .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-6-methylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-isopropyl-6-methylisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isopropyl-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

2-isopropyl-6-methylisonicotinic acid can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-6-propan-2-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H13NO2/c1-6(2)9-5-8(10(12)13)4-7(3)11-9/h4-6H,1-3H3,(H,12,13)

InChI Key

SEIMFXZJKUTSJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to 2-methyl-6-(2-methyl-propyl)-isonicotinic acid using 2,4,6-triisopropenyl-cyclotriboroxane; LC-MS: tR=0.23 min; [M+1]+=180.44.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4,6-triisopropenyl-cyclotriboroxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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